molecular formula C13H18N2O4 B5184697 N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide

N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No. B5184697
M. Wt: 266.29 g/mol
InChI Key: VYFWUVRWJJKZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as EMEA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of N-acyl amino acids and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is not fully understood, but it is thought to involve the modulation of ion channels in the brain. Specifically, this compound has been shown to activate certain potassium channels while inhibiting others, which could lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, this compound has been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its ability to modulate ion channels in a selective manner. This allows researchers to study the effects of specific ion channels on various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential long-term effects of this compound and its safety profile.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is typically carried out using a multi-step process that involves the reaction of various reagents and solvents. One common method involves the reaction of 4-ethoxyaniline with 2-methoxyethylamine to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of N-acyl amino acids in various physiological processes. For example, this compound has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-19-11-6-4-10(5-7-11)15-13(17)12(16)14-8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFWUVRWJJKZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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